An In-depth Technical Guide to the Chemical Properties of Ethanone, 1-(2-aminophenyl)-, oxime
An In-depth Technical Guide to the Chemical Properties of Ethanone, 1-(2-aminophenyl)-, oxime
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethanone, 1-(2-aminophenyl)-, oxime, also known as 2-aminoacetophenone oxime, is a versatile chemical intermediate with significant potential in synthetic organic chemistry and drug discovery. Its bifunctional nature, possessing both a nucleophilic amino group and a reactive oxime moiety, allows for its use as a precursor in the synthesis of various nitrogen-containing heterocyclic compounds. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its current and potential applications.
Chemical and Physical Properties
Ethanone, 1-(2-aminophenyl)-, oxime is a solid at room temperature. While extensive experimental data for this specific compound is limited in publicly available literature, its properties can be inferred from data on its isomers and precursor, 2'-aminoacetophenone, as well as from computational models.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O | --INVALID-LINK--[1] |
| Molecular Weight | 150.18 g/mol | --INVALID-LINK--[1] |
| CAS Number | 4964-49-2 | --INVALID-LINK--[1] |
| Melting Point | Not definitively reported; Precursor (2'-aminoacetophenone): 20 °C; m-isomer: 99 °C; p-isomer: 128-130 °C | --INVALID-LINK--[2], --INVALID-LINK--[3] |
| Boiling Point | Predicted: 316.9±25.0 °C | --INVALID-LINK-- |
| Solubility | Insoluble in water; Soluble in alcohol. | --INVALID-LINK--[4] |
| Appearance | White solid | --INVALID-LINK--[5] |
Table 2: Computed Properties
| Property | Value | Source |
| XLogP3 | 1.3 | --INVALID-LINK--[1] |
| Hydrogen Bond Donor Count | 2 | --INVALID-LINK--[1] |
| Hydrogen Bond Acceptor Count | 3 | --INVALID-LINK--[1] |
| Rotatable Bond Count | 1 | --INVALID-LINK--[1] |
| Exact Mass | 150.079312947 Da | --INVALID-LINK--[1] |
| Topological Polar Surface Area | 58.6 Ų | --INVALID-LINK--[1] |
Spectral Data
Detailed experimental spectra for Ethanone, 1-(2-aminophenyl)-, oxime are not widely published. The following are predicted and expected spectral characteristics based on its structure and data from analogous compounds.
2.1. Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic peaks for the O-H, N-H, C=N, and aromatic C-H bonds.
Table 3: Predicted IR Spectral Data
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (oxime) | Stretching | 3600-3200 (broad) |
| N-H (amino) | Stretching | 3500-3300 |
| C-H (aromatic) | Stretching | 3100-3000 |
| C=N (oxime) | Stretching | 1690-1640 |
| C=C (aromatic) | Stretching | 1600-1450 |
2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons, signals for the aromatic protons in the downfield region, a broad singlet for the amino protons, and a singlet for the oxime hydroxyl proton.
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¹³C NMR: The carbon NMR spectrum will show signals for the methyl carbon, the aromatic carbons, and the carbon of the C=N oxime group.
2.3. Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak (M+) at m/z 150. Common fragmentation patterns would involve the loss of a methyl group (CH₃•), a hydroxyl group (•OH), or cleavage of the N-O bond.
Experimental Protocols
3.1. Synthesis of (E)-1-(2-Aminophenyl)ethanone oxime [5]
This protocol is adapted from a procedure published in Organic Syntheses.
Materials:
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2'-Aminoacetophenone
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Hydroxylamine hydrochloride
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Sodium hydroxide
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Ethanol
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Water
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Ethyl acetate
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Dichloromethane
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Hexanes
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Magnesium sulfate
Procedure:
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In a round-bottomed flask, dissolve 2'-aminoacetophenone (1.0 equiv) in a mixture of ethanol and water.
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Add hydroxylamine hydrochloride (2.97 equiv) to the solution.
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Slowly add sodium hydroxide (8.16 equiv) to the mixture.
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Heat the reaction mixture at 60 °C for 1 hour.
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Monitor the reaction completion using thin-layer chromatography.
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After completion, cool the mixture to room temperature and concentrate it under reduced pressure.
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Dissolve the residue in water and extract with ethyl acetate (3x).
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Combine the organic layers, dry over magnesium sulfate, and concentrate under reduced pressure to yield the crude product as a white solid.
3.2. Purification [5]
The crude product can be purified by crystallization.
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Dissolve the crude solid in dichloromethane at room temperature.
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Add hexanes until the solution becomes cloudy.
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Cool the solution in an ice bath to induce crystallization.
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Collect the crystals by filtration, wash with cold hexanes, and dry under vacuum.
Reactivity and Applications
The primary utility of Ethanone, 1-(2-aminophenyl)-, oxime lies in its role as a versatile building block for heterocyclic synthesis.
4.1. Synthesis of 3-Methyl-1H-indazole
A key application is its conversion to 3-methyl-1H-indazole, a valuable scaffold in medicinal chemistry. The reaction proceeds via an intramolecular cyclization. While the precise mechanism can vary depending on the reagents, a plausible pathway involves the activation of the oxime hydroxyl group, followed by an intramolecular nucleophilic attack by the amino group.
Biological Activity
The biological profile of Ethanone, 1-(2-aminophenyl)-, oxime is not extensively documented. However, a study investigating the antimicrobial properties of its derivatives provides some insight.
5.1. Antimicrobial Activity
A study by Aldorkee et al. (2022) investigated the antimicrobial activity of Schiff base derivatives of both o-aminoacetophenone oxime (o-AAOX), the subject of this guide, and m-aminoacetophenone oxime (m-AAOX)[1]. The study found that while the derivatives of m-AAOX showed notable antibacterial and antifungal activity, the derivatives of o-AAOX did not exhibit any significant antimicrobial action against the tested microorganisms[1]. This suggests that the position of the amino group on the phenyl ring is critical for the antimicrobial potential of these types of compounds.
The lack of activity of the ortho-amino derivatives could be due to steric hindrance or the formation of intramolecular hydrogen bonds that reduce the molecule's ability to interact with biological targets.
Safety and Handling
Hazard Statements:
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Causes skin irritation.
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Causes serious eye irritation.
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May cause respiratory irritation.
Precautionary Statements:
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Avoid breathing dust/fume/gas/mist/vapors/spray.
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Wash skin thoroughly after handling.
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Use only outdoors or in a well-ventilated area.
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Wear protective gloves/eye protection/face protection.
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IF ON SKIN: Wash with plenty of water.
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IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles.
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Skin Protection: Wear protective gloves and a lab coat.
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Respiratory Protection: Use a NIOSH-approved respirator if ventilation is inadequate.
Storage:
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.
Conclusion
Ethanone, 1-(2-aminophenyl)-, oxime is a valuable chemical intermediate with established utility in the synthesis of heterocyclic compounds, particularly indazoles. While its own biological activity appears to be limited based on current research, its structural features make it a promising scaffold for the development of new chemical entities. Further investigation into its physical properties and a broader screening of its biological activities are warranted to fully realize its potential in chemical research and drug development.
References
- 1. Ethanone, 1-(2-aminophenyl)-, oxime | C8H10N2O | CID 2797858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines [organic-chemistry.org]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. oxfordlabchem.com [oxfordlabchem.com]
- 5. 1-(2-Aminophenyl)ethan-1-one oxime | C8H10N2O | CID 5897096 - PubChem [pubchem.ncbi.nlm.nih.gov]
